molecular formula C55H46ClOP3Ru B098837 Carbonylchlorohydrotris(triphenylphosphine)ruthenium CAS No. 16971-33-8

Carbonylchlorohydrotris(triphenylphosphine)ruthenium

Cat. No.: B098837
CAS No.: 16971-33-8
M. Wt: 952.4 g/mol
InChI Key: ZVENKBGRIGHMRG-UHFFFAOYSA-M
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Description

chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane is a coordination compound with the molecular formula [RuHCl(CO)(PPh₃)₃]. It is widely used as a catalyst in organic synthesis reactions, including hydrogenation, transfer hydrogenation, and C-C bond-forming reactions . This compound is known for its stability and versatility in various chemical processes.

Properties

CAS No.

16971-33-8

Molecular Formula

C55H46ClOP3Ru

Molecular Weight

952.4 g/mol

IUPAC Name

carbon monoxide;chloro(hydrido)ruthenium;tris(triphenylphosphane)

InChI

InChI=1S/3C18H15P.CO.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;;1H;;/q;;;;;+1;/p-1

InChI Key

ZVENKBGRIGHMRG-UHFFFAOYSA-M

Canonical SMILES

[H-].C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2]

Other CAS No.

16971-33-8

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine and carbon monoxide in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and environmental controls. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas, alcohols, and carbon monoxide. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific substrates and conditions used. For example, hydrogenation reactions yield saturated hydrocarbons, while C-C bond-forming reactions produce various organic compounds with new carbon-carbon bonds .

Scientific Research Applications

chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane involves the coordination of the ruthenium center with substrates, facilitating various catalytic processes. The compound’s ability to transfer hydrogen atoms and form new bonds is central to its catalytic activity. The molecular targets and pathways involved include the activation of hydrogen and carbon monoxide, as well as the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

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